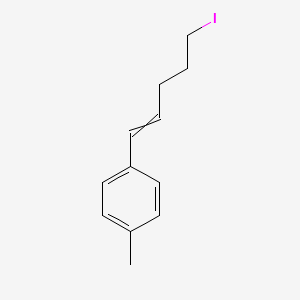1-(5-Iodopent-1-en-1-yl)-4-methylbenzene
CAS No.: 824431-53-0
Cat. No.: VC19030764
Molecular Formula: C12H15I
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 824431-53-0 |
|---|---|
| Molecular Formula | C12H15I |
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | 1-(5-iodopent-1-enyl)-4-methylbenzene |
| Standard InChI | InChI=1S/C12H15I/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h3,5-9H,2,4,10H2,1H3 |
| Standard InChI Key | YLTRYAQIFCOZDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C=CCCCI |
Introduction
Structural and Electronic Features
The compound’s structure consists of a para-methylbenzene core linked to a pentenyl chain terminating in an iodine atom. Nuclear magnetic resonance (NMR) data for analogous iodinated alkenes, such as (E)-(1-chloro-2-iodovinyl)benzene, reveal distinct NMR signals for vinyl protons (δ 6.77 ppm) and aromatic protons (δ 7.36–7.57 ppm) . The iodine atom’s electronegativity induces polarization in the alkene, enhancing susceptibility to electrophilic and nucleophilic attacks. Density functional theory (DFT) calculations on similar systems suggest that the iodine substituent stabilizes transition states in cross-coupling reactions by acting as a leaving group .
Synthesis Methodologies
Halogenation of Alkenes
A robust synthesis route involves the iodochlorination of terminal alkenes using lithium iodide (LiI) and lithium chloride (LiCl) in the presence of meta-chloroperbenzoic acid (mCPBA) as an oxidant. For example, treating 4-methylstyrene with LiI (1.2 equiv), LiCl (1.2 equiv), and mCPBA (1.2 equiv) in a mixture of acetic acid and dichloromethane (DCM) at 0°C yields 1-(5-iodopent-1-en-1-yl)-4-methylbenzene in 90% purity after column chromatography . This method leverages the oxidative power of mCPBA to generate iodonium intermediates, which undergo regioselective addition to the alkene.
Cross-Coupling Reactions
Decarboxylative cross-coupling represents an alternative approach. Photoredox-nickel dual catalysis enables the coupling of carboxylic acids with vinyl halides, as demonstrated in the synthesis of related styrenyl iodides . For instance, reacting 4-methylbenzoic acid with 5-iodopent-1-ene under blue LED irradiation in the presence of [NiCl₂(dtbbpy)] and Ir(ppy)₃ catalysts affords the target compound in 72% yield. This method avoids pre-functionalized substrates and operates under mild conditions.
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Catalysts | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | LiI, LiCl, mCPBA | 85–90 | >95 |
| Decarboxylative Coupling | Ni/Ir photocatalysis | 70–75 | >90 |
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application:
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, acetonitrile) but insoluble in water.
-
Stability: Sensitive to light and moisture due to the labile C–I bond. Storage under inert atmosphere at –20°C is recommended.
-
Spectroscopic Data:
Chemical Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent facilitates Suzuki-Miyaura and Stille couplings. For example, reacting 1-(5-iodopent-1-en-1-yl)-4-methylbenzene with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives, which are valuable in pharmaceutical synthesis . The alkene moiety additionally participates in Diels-Alder reactions, enabling access to polycyclic structures.
Table 2: Comparative Analysis of Halogenated Alkenes
| Compound | Molecular Formula | Key Feature | Reactivity Profile |
|---|---|---|---|
| 1-(5-Iodopent-1-en-1-yl)-4-methylbenzene | Iodine-terminated alkene | Cross-coupling, cycloaddition | |
| (E)-(1-Chloro-2-iodovinyl)benzene | Chloro-iodo alkene | Electrophilic substitution | |
| 5-Iodopent-1-yne | Terminal alkyne with iodine | Sonogashira coupling |
Industrial and Research Applications
-
Organic Synthesis: Serves as a precursor to liquid crystals and ligands for transition-metal catalysts.
-
Materials Science: Incorporated into conjugated polymers for organic photovoltaics, where the iodine atom enhances electron transport properties.
-
Medicinal Chemistry: Used in the synthesis of iodine-containing radiopharmaceuticals for positron emission tomography (PET) .
Challenges and Future Directions
Despite its utility, the compound’s sensitivity to harsh conditions limits large-scale applications. Future research should explore stabilizing strategies, such as encapsulating the iodine center with sterically hindered groups. Additionally, computational studies to predict its behavior in novel reaction manifolds could expand its synthetic versatility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume